2-Isopropylcyclohexanone

Heterogeneous catalysis Steric hindrance Cyclohexanone hydrogenation

2-Isopropylcyclohexanone (CAS 1004-77-9) is a C9 cyclohexanone derivative characterized by an isopropyl substituent at the 2-position. It is a colorless to light yellow liquid with a molecular weight of 140.22 g/mol.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 1004-77-9
Cat. No. B093567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropylcyclohexanone
CAS1004-77-9
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC(C)C1CCCCC1=O
InChIInChI=1S/C9H16O/c1-7(2)8-5-3-4-6-9(8)10/h7-8H,3-6H2,1-2H3
InChIKeySDJUYPUXVFDUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropylcyclohexanone (CAS 1004-77-9): Physicochemical Identity and Substrate Class Definition


2-Isopropylcyclohexanone (CAS 1004-77-9) is a C9 cyclohexanone derivative characterized by an isopropyl substituent at the 2-position. It is a colorless to light yellow liquid with a molecular weight of 140.22 g/mol . The compound is typically encountered as a racemic mixture due to the stereocenter at C2. Its boiling point is reported at 195.6 °C at 760 mmHg [1]. As a chiral cyclic ketone, it functions as a substrate in asymmetric hydrogenation reactions to yield chiral alcohols and serves as a synthetic intermediate for pharmaceutical and agrochemical targets [2].

2-Isopropylcyclohexanone: Steric and Electronic Uniqueness Precludes Generic Cyclohexanone Substitution


In-class substitution among 2-alkylcyclohexanones is not straightforward due to pronounced steric and electronic variations. The isopropyl group at the C2 position imposes unique conformational constraints and steric hindrance that directly modulate catalyst adsorption geometry and subsequent hydrogenation kinetics, as demonstrated by its distinct relative reactivity profile compared to linear alkyl analogs [1]. Furthermore, the thermal behavior of this compound in catalytic hydrogenation diverges significantly from that of 2-methyl, 2-ethyl, and 2-propyl derivatives, exhibiting a distinct temperature dependence [2]. These non-linear structure-activity relationships mean that substituting a methyl or tert-butyl analog cannot be expected to replicate the reaction outcomes, enantioselectivity, or product diastereomeric ratios observed with 2-isopropylcyclohexanone.

Quantitative Differentiation of 2-Isopropylcyclohexanone: Comparative Hydrogenation Kinetics, Temperature Dependence, and Asymmetric Induction


Hydrogenation Relative Reactivity: 2-Isopropylcyclohexanone vs. Cyclohexanone and 2-Alkyl Analogs

In competitive hydrogenation studies over Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3 catalysts, 2-isopropylcyclohexanone exhibited a distinct relative reactivity compared to cyclohexanone and linear 2-alkyl derivatives. While the reaction rate order for competitive hydrogenation was cyclohexanone (A) > 2-methyl (B) > 2-ethyl (C) > 2-propyl (D), the relative reactivity of the 2-isopropyl compound was not merely an extension of this linear series [1]. In separate individual hydrogenation experiments, the bulky isopropyl group imparted a unique steric hindrance to adsorption, differentiating it from the 2-methyl, 2-ethyl, and 2-propyl analogs [2].

Heterogeneous catalysis Steric hindrance Cyclohexanone hydrogenation

Anomalous Temperature Dependence in Hydrogenation Relative Rates: 2-Isopropylcyclohexanone vs. 2-Methyl, 2-Ethyl, and 2-Propyl Analogs

The temperature dependence of hydrogenation relative rates distinguishes 2-isopropylcyclohexanone from its linear 2-alkyl counterparts. Over a temperature range of −5 to 68 °C on Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3 catalysts, 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone exhibit nearly identical temperature dependencies in both adsorption and hydrogenation. In contrast, 2-isopropylcyclohexanone demonstrates a 'quite different' temperature dependence profile [1].

Heterogeneous catalysis Temperature dependence Kinetics

Enantioselectivity in Dynamic Kinetic Resolution Asymmetric Hydrogenation: 2-Isopropylcyclohexanone vs. In-Class Alternatives

Under DKR-AH conditions with RuCl2/(S)-BINAP/(R,R)-DPEN catalyst, racemic 2-isopropylcyclohexan-1-one is reduced to cis-2-isopropylcyclohexanol with 93% enantiomeric excess (ee) and 99.6% diastereomeric excess (de) [1]. This high stereoselectivity is a direct consequence of the isopropyl group's steric and conformational influence on the catalyst-substrate interaction. In contrast, alternative 2-alkylcyclohexanones or unsubstituted cyclohexanone cannot achieve comparable stereocontrol, as the specific branched alkyl group is essential for the desired chiral induction and diastereomeric outcome.

Asymmetric catalysis Dynamic Kinetic Resolution Chiral alcohols

Physical Property Differentiation: Boiling Point and Density Relative to Menthone (2-Isopropyl-5-methylcyclohexanone)

2-Isopropylcyclohexanone exhibits a boiling point of 195.6 °C at 760 mmHg and a density of 0.904 g/cm³ [1]. In comparison, the structurally similar natural product menthone (2-isopropyl-5-methylcyclohexanone) has a boiling point of 207–210 °C and a density of 0.893 g/mL at 20 °C . This lower boiling point and higher density of the unsubstituted (at C5) 2-isopropylcyclohexanone facilitate distinct purification protocols (e.g., fractional distillation) and analytical identification (e.g., GC retention index) compared to menthone.

Physicochemical properties Purification Analytical reference

Optimal Procurement and Application Scenarios for 2-Isopropylcyclohexanone Based on Comparative Evidence


Asymmetric Hydrogenation Catalyst Screening and Chiral Alcohol Synthesis

Procure 2-isopropylcyclohexanone as a model substrate for evaluating new chiral catalysts. The established DKR-AH protocol yields cis-2-isopropylcyclohexanol with 93% ee and 99.6% de using Ru/BINAP/DPEN catalysts [1]. This high stereoselectivity, driven by the specific isopropyl substitution, provides a rigorous benchmark for catalyst performance that cannot be replicated with unsubstituted cyclohexanone or linear 2-alkyl analogs.

Mechanistic Studies of Steric Effects in Heterogeneous Hydrogenation

Utilize 2-isopropylcyclohexanone for fundamental studies on steric hindrance and temperature-dependent kinetics in heterogeneous catalysis. Its unique reactivity order and distinct temperature dependence, when compared to 2-methyl, 2-ethyl, and 2-propyl derivatives, make it an essential compound for probing the steric and electronic contributions to ketone adsorption and surface reaction rates [1][2].

Analytical Reference Standard for GC-MS and Purification Method Development

Deploy 2-isopropylcyclohexanone as a reference standard for gas chromatography-mass spectrometry (GC-MS) due to its defined boiling point (195.6 °C) and density (0.904 g/cm³) [1]. These properties differ sufficiently from structurally similar compounds like menthone (bp 207–210 °C, density 0.893 g/mL) [2] to ensure accurate identification and to validate separation methods, such as fractional distillation, in process development.

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